![molecular formula C7H5N3O2S B1527268 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1247644-96-7](/img/structure/B1527268.png)
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with certain compounds . The structures of the newly synthesized compounds are usually confirmed through elemental analysis, spectral data, and alternative synthetic routes .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical structure of thiazole derivatives can be confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the reaction of hydrazonoyl halides with certain compounds can yield different thiazole derivatives .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .
Scientific Research Applications
Drug Discovery
Thiazoles and triazoles are important in the field of drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
These compounds have found broad applications in organic synthesis . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
Polymer Chemistry
In the field of polymer chemistry, these compounds play a significant role . Their high chemical stability and strong dipole moment make them useful in this field .
Supramolecular Chemistry
In supramolecular chemistry, these compounds are used due to their hydrogen bonding ability .
Bioconjugation
Bioconjugation is another field where these compounds have found broad applications .
Chemical Biology
In chemical biology, these compounds are used due to their versatile applications .
Fluorescent Imaging
These compounds are also used in fluorescent imaging .
Materials Science
In materials science, these compounds have found broad applications .
Mechanism of Action
- Thiazoles are known to behave unpredictably in physiological systems, affecting biochemical pathways, enzymes, and receptors . Further research is needed to identify specific targets.
- Thiazoles have been found in biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .
- Thiazoles exhibit diverse biological activities, including antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives demonstrated potent effects against prostate cancer cells^ .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGVGIISKTUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1247644-96-7 | |
Record name | 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.